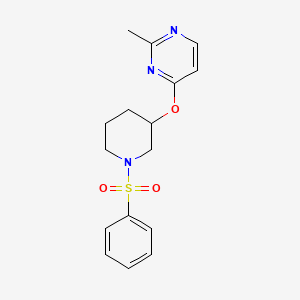
2-Methyl-4-((1-(phenylsulfonyl)piperidin-3-yl)oxy)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-4-((1-(phenylsulfonyl)piperidin-3-yl)oxy)pyrimidine is a chemical compound that has gained significant attention in the field of pharmaceuticals due to its potential therapeutic properties. This compound belongs to the class of pyrimidine derivatives and has been shown to exhibit promising results in various scientific research studies. The purpose of
Wirkmechanismus
Target of Action
It’s known that piperidine derivatives play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals .
Mode of Action
Piperidine derivatives are often involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
Biochemical Pathways
It’s known that piperidine derivatives can be involved in various reactions such as hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .
Result of Action
Piperidine derivatives have been involved in the discovery and biological evaluation of potential drugs .
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-Methyl-4-((1-(phenylsulfonyl)piperidin-3-yl)oxy)pyrimidine for lab experiments include its potent inhibitory activity against various enzymes such as PKC, CDK2, and GSK-3β. This makes it a promising candidate for the development of new therapeutic agents for the treatment of various diseases such as cancer, Alzheimer's disease, and diabetes. However, the limitations of using this compound for lab experiments include its cytotoxicity and genotoxicity in certain cell lines. This may limit its potential therapeutic applications and require further investigation.
Zukünftige Richtungen
There are several future directions for the research on 2-Methyl-4-((1-(phenylsulfonyl)piperidin-3-yl)oxy)pyrimidine. These include:
1. Investigation of the potential therapeutic applications of this compound in the treatment of various diseases such as cancer, Alzheimer's disease, and diabetes.
2. Development of new derivatives of this compound with improved potency and selectivity against various enzymes such as PKC, CDK2, and GSK-3β.
3. Investigation of the mechanism of action of this compound in more detail to understand its inhibitory activity against various enzymes.
4. Investigation of the cytotoxicity and genotoxicity of this compound in more detail to understand its potential toxic effects.
5. Investigation of the pharmacokinetic and pharmacodynamic properties of this compound to understand its potential therapeutic applications in vivo.
Conclusion
In conclusion, 2-Methyl-4-((1-(phenylsulfonyl)piperidin-3-yl)oxy)pyrimidine is a promising compound that has gained significant attention in the field of pharmaceuticals due to its potential therapeutic properties. It exhibits potent inhibitory activity against various enzymes such as PKC, CDK2, and GSK-3β, which makes it a promising candidate for the development of new therapeutic agents for the treatment of various diseases such as cancer, Alzheimer's disease, and diabetes. However, further investigation is required to understand its potential toxic effects and pharmacokinetic and pharmacodynamic properties.
Synthesemethoden
The synthesis of 2-Methyl-4-((1-(phenylsulfonyl)piperidin-3-yl)oxy)pyrimidine involves the reaction of 2-methyl-4-hydroxypyrimidine with 1-(phenylsulfonyl)piperidin-3-amine in the presence of a base. The reaction is carried out under reflux conditions, and the resulting product is purified using column chromatography. The purity and identity of the compound are confirmed using various analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.
Wissenschaftliche Forschungsanwendungen
2-Methyl-4-((1-(phenylsulfonyl)piperidin-3-yl)oxy)pyrimidine has been extensively studied for its potential therapeutic properties. It has been shown to exhibit potent inhibitory activity against various enzymes such as protein kinase C (PKC), cyclin-dependent kinase 2 (CDK2), and glycogen synthase kinase 3β (GSK-3β). These enzymes play a crucial role in various cellular processes such as cell proliferation, differentiation, and apoptosis. Inhibition of these enzymes has been shown to have potential therapeutic applications in the treatment of various diseases such as cancer, Alzheimer's disease, and diabetes.
Eigenschaften
IUPAC Name |
4-[1-(benzenesulfonyl)piperidin-3-yl]oxy-2-methylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S/c1-13-17-10-9-16(18-13)22-14-6-5-11-19(12-14)23(20,21)15-7-3-2-4-8-15/h2-4,7-10,14H,5-6,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKWXPIRFKOOIMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OC2CCCN(C2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4-((1-(phenylsulfonyl)piperidin-3-yl)oxy)pyrimidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

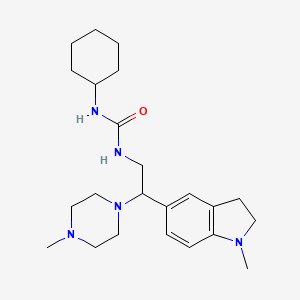
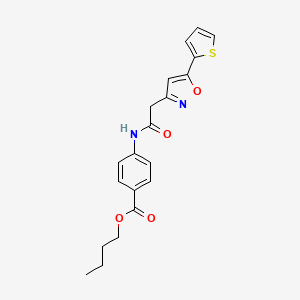
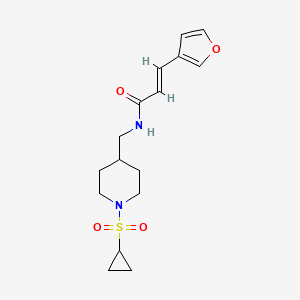
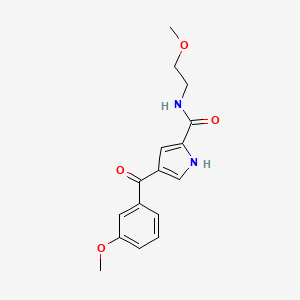
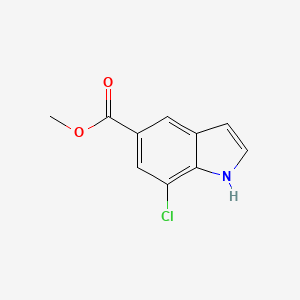
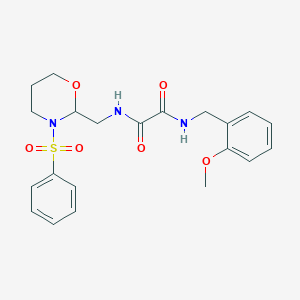
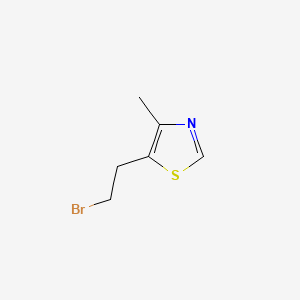
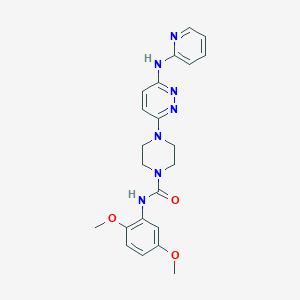
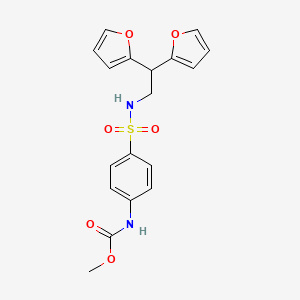
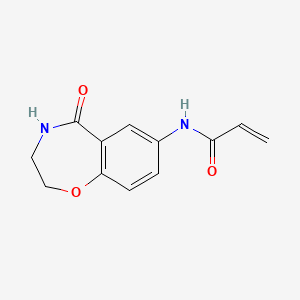
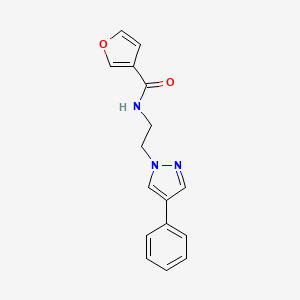
![2-([(Tert-butoxy)carbonyl]amino)-4-fluorobutanoic acid](/img/structure/B2785019.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{[2-(trifluoromethoxy)phenyl]amino}acetamide](/img/structure/B2785020.png)
![3-Methyl-3,9-diazaspiro[5.6]dodecane dihydrochloride](/img/structure/B2785021.png)